molecular formula C16H12N6O2S B4519923 5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B4519923
M. Wt: 352.4 g/mol
InChI Key: WRLXBBARDIZJKU-UHFFFAOYSA-N
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Description

The compound 5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide features a thiazolo[3,2-a]pyrimidine core fused with a triazole-substituted phenyl group. Its structure includes a carboxamide linkage at position 6 and a 1,2,4-triazol-1-ylmethyl substituent at the para position of the phenyl ring.

Properties

IUPAC Name

5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2S/c23-14(13-7-18-16-22(15(13)24)5-6-25-16)20-12-3-1-11(2-4-12)8-21-10-17-9-19-21/h1-7,9-10H,8H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLXBBARDIZJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide belongs to a class of heterocyclic compounds that exhibit significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The structural complexity of this compound is characterized by the presence of a thiazole ring fused with a pyrimidine moiety and a triazole substituent. This unique configuration is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs, particularly those containing the 1,2,4-triazole nucleus, demonstrate notable antimicrobial properties. For instance, triazole derivatives have been reported to exhibit activity against various pathogens, including bacteria and fungi. The compound may share these properties due to its structural similarities.

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
1,2,4-TriazolesStaphylococcus aureus0.125 - 8 μg/mL
Triazole-PyrimidinesEscherichia coli0.68 μg/mL
Thiazolo-PyrimidinesCandida albicansNot specified

Anticancer Activity

The anticancer potential of compounds containing the triazole and thiazole scaffolds has been extensively documented. Studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. For example, certain triazole-thione derivatives have demonstrated cytotoxic effects against colon carcinoma and breast cancer cell lines.

Case Study: Anticancer Activity
In a study evaluating the activity of triazole derivatives against cancer cell lines:

  • Compound A (a derivative with a similar scaffold) showed an IC50 value of 6.2 μM against HCT-116 colon cancer cells.
  • Compound B exhibited IC50 values of 43.4 μM against T47D breast cancer cells.

Anti-inflammatory and Analgesic Effects

Triazole-containing compounds have also been investigated for their anti-inflammatory and analgesic properties. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

The biological activity of This compound is likely mediated through several mechanisms:

  • Enzyme Inhibition: Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Binding: Interaction with specific receptors may modulate signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related thiazolo[3,2-a]pyrimidine derivatives, highlighting key structural and functional differences:

Compound Name Core Structure Substituents Molecular Weight Notable Features
Target Compound Thiazolo[3,2-a]pyrimidine 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl ~350–400 (estimated) Triazole group enhances H-bonding; carboxamide at position 6
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 4-methoxyphenyl, phenyl 381.43 Methoxy group increases lipophilicity; dihydro structure reduces ring strain
5-oxo-N-(4-(trifluoromethoxy)phenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide Thiazolo[3,2-a]pyrimidine 4-(trifluoromethoxy)phenyl 355.29 Trifluoromethoxy group improves metabolic stability and electron-withdrawing effects
Compound 8 () Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine 4-methoxyphenyl, phenyl, triazole-thiol >500 (estimated) Fused pyrrolo-thiazolo-pyrimidine system; complex structure may limit bioavailability

Key Structural and Functional Insights

Substituent Effects on Bioactivity The triazolylmethyl group in the target compound provides additional hydrogen-bonding sites compared to methoxy or trifluoromethoxy substituents in related analogs. This could enhance binding affinity to targets like kinases or neurotransmitter receptors .

Core Modifications

  • The dihydro-thiazolo-pyrimidine core in ’s compound reduces aromaticity, possibly altering electronic properties and reactivity compared to the fully conjugated target compound .
  • The fused pyrrolo-thiazolo-pyrimidine system in introduces steric bulk, which may hinder interaction with flat binding pockets but improve selectivity for specific targets .

Synthetic Accessibility

  • The target compound’s synthesis likely involves coupling the triazolylmethylphenyl group to the thiazolo-pyrimidine core via carboxamide formation, analogous to methods in and .
  • In contrast, trifluoromethoxy-substituted analogs () may require specialized fluorination steps, increasing synthetic complexity .

Research Findings and Implications

While direct biological data for the target compound is unavailable, inferences can be drawn from related structures:

  • Neuroactive Potential: The triazole and carboxamide motifs are common in acetylcholinesterase inhibitors and amyloid-beta modulators, suggesting relevance in Alzheimer’s disease research .
  • Antimicrobial Activity : Thiazolo-pyrimidine derivatives with electron-withdrawing groups (e.g., trifluoromethoxy) exhibit antibacterial properties, implying the target compound could be optimized for similar applications .
  • Metabolic Stability : The triazolylmethyl group may confer resistance to cytochrome P450-mediated metabolism compared to methoxy-substituted analogs, though its bulkiness could reduce solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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